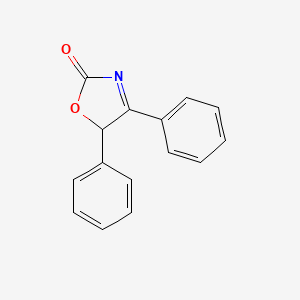

4,5-Diphenyloxazolin-2-one

Description

Contextualization within Oxazolone (B7731731) Chemistry

Oxazolones are a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. Their diverse chemical reactivity has established them as versatile intermediates in organic synthesis. Current time information in Bangalore, IN. Within this family, oxazolin-2-ones, and particularly their chiral derivatives, have gained prominence as effective chiral auxiliaries. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical course of a reaction. prepchem.com After the desired transformation, the auxiliary can be cleaved and ideally recycled. The effectiveness of an auxiliary is largely dictated by its ability to create a sterically biased environment, and the 4,5-disubstituted oxazolidin-2-one framework has proven to be an excellent scaffold for this purpose.

Overview of the Chemical Structure and its Foundational Significance

The chemical structure of 4,5-diphenyloxazolin-2-one is characterized by a five-membered oxazolidinone ring with two phenyl substituents at the 4 and 5 positions. The specific stereochemistry of these phenyl groups, typically cis to each other, creates a rigid and well-defined chiral environment. This conformational rigidity is crucial for effective stereochemical control, as it limits the possible transition states of a reaction, favoring the formation of one diastereomer over the other. The phenyl groups act as bulky steric directors, shielding one face of the reactive center and forcing incoming reagents to approach from the less hindered face.

The two common enantiomers are (4R,5S)-(+)-cis-4,5-diphenyloxazolin-2-one and (4S,5R)-(-)-cis-4,5-diphenyloxazolin-2-one, which are accessible from the corresponding enantiomers of the amino alcohol norephedrine. prepchem.com This accessibility from relatively inexpensive starting materials further enhances its appeal in synthetic chemistry.

Scope and Research Trajectories for this compound

The primary research trajectory for this compound has been its application as a chiral auxiliary in a range of asymmetric transformations. These include, but are not limited to, aldol (B89426) additions, alkylations, and, most notably, cycloaddition reactions. The N-acylated derivatives of this compound serve as powerful dienophiles in Diels-Alder reactions and as dipolarophiles in 1,3-dipolar cycloadditions, enabling the synthesis of complex cyclic molecules with high levels of stereocontrol.

Current and future research is likely to focus on expanding the scope of its applications, developing new catalytic systems that enhance its efficiency, and exploring its utility in the synthesis of novel, medicinally relevant compounds. The development of milder and more efficient methods for the cleavage of the auxiliary is also an area of ongoing investigation.

Structure

3D Structure

Properties

Molecular Formula |

C15H11NO2 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

4,5-diphenyl-5H-1,3-oxazol-2-one |

InChI |

InChI=1S/C15H11NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,14H |

InChI Key |

UBARRNXCKBFUEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=NC(=O)O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthesis and Properties of 4,5 Diphenyloxazolin 2 One

Established Synthetic Routes

The most common and well-established method for the synthesis of 4,5-diphenyloxazolin-2-one involves the cyclization of the corresponding enantiomer of norephedrine. For instance, (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone can be synthesized from (1S,2R)-norephedrine by reaction with diethyl carbonate in the presence of potassium carbonate. prepchem.com A similar strategy can be employed to synthesize this compound from the appropriate diphenyl-substituted amino alcohol precursor.

A general procedure involves heating a mixture of the amino alcohol, a carbonate source like diethyl carbonate or phosgene (B1210022), and a base. The reaction proceeds via an initial N-carboxylation followed by an intramolecular cyclization to afford the oxazolidinone ring. The product can then be purified by recrystallization.

Physicochemical Characteristics

The physical and chemical properties of this compound are crucial for its handling and application in synthesis. The compound is a white to off-white crystalline solid with a defined melting point. Its solubility is generally good in common organic solvents such as dichloromethane, chloroform, and ethyl acetate (B1210297).

Below is a table summarizing some of the key physicochemical properties of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone.

| Property | Value |

| Molecular Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.27 g/mol |

| Melting Point | 120-121 °C |

| Appearance | White crystalline solid |

| Optical Rotation [α]D | +171.4° (c=2.042 in chloroform) |

Synthetic Methodologies for 4,5 Diphenyloxazolin 2 One and Its Analogues

Classical Condensation and Cyclization Protocols

The foundational methods for the synthesis of oxazolones often rely on well-established condensation and cyclization reactions that have been refined over many years.

Reaction of Benzaldehyde (B42025) with Hippuric Acid and Variants

The Erlenmeyer-Plöchl reaction is a cornerstone in the synthesis of oxazolones. wikipedia.org This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde, like benzaldehyde, in the presence of acetic anhydride (B1165640) and a weak base, typically sodium acetate (B1210297). wikipedia.orgmdpi.com The initial step is the cyclization of hippuric acid to form 2-phenyloxazol-5(4H)-one, which then undergoes a Perkin-type condensation with benzaldehyde to yield the corresponding 4-benzylidene-2-phenyloxazol-5(4H)-one. wikipedia.orgjocpr.com

The versatility of the Erlenmeyer-Plöchl reaction is demonstrated by the variety of bases and catalysts that can be employed to promote the synthesis of oxazolones. While sodium acetate is traditional, other bases like anhydrous zinc chloride, potassium phosphate, and calcium acetate have also been utilized. sci-hub.seresearchgate.net Modern variations have explored the use of microwave irradiation and basic ionic liquids, such as 1-n-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), to facilitate the reaction, often leading to improved yields and shorter reaction times under environmentally benign conditions. sci-hub.seresearchgate.net

Table 1: Variants of the Erlenmeyer-Plöchl Reaction for Oxazolone (B7731731) Synthesis

| Aldehyde | Base/Catalyst | Solvent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Sodium Acetate | Acetic Anhydride, 100°C | 4-Benzylidene-2-phenyl-5(4H)-oxazolone | - | wikipedia.org |

| p-Nitrobenzaldehyde | Sodium Acetate | Acetic Anhydride, 100°C, 15 min | (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one | up to 97 | researchgate.net |

| Benzaldehyde | [bmIm]OH | Room Temperature, 90 min | 4-Benzylidene-2-phenyl-5(4H)-oxazolone | 71 | sci-hub.se |

| Various aromatic aldehydes | Fe2O3 nanoparticles | Ultrasonic irradiation | Substituted oxazolones | Excellent | nih.gov |

Cyclization Reactions from β-Amino Alcohol Precursors

The cyclization of β-amino alcohols provides a direct route to oxazolidin-2-ones, which are saturated analogues of the target oxazolin-2-ones. These precursors can be synthesized through various methods, including the ring-opening of epoxides with amines. researchgate.netmdpi.com The subsequent cyclization to form the oxazolidin-2-one ring is a key step.

A novel approach for the synthesis of morpholin-2-one (B1368128) derivatives, which are structurally related to oxazolidin-2-ones, involves the reaction of β-amino alcohols with dialkyl dicyanofumarates. nih.gov This reaction proceeds through an addition-elimination-lactonization pathway under mild conditions to selectively form a six-membered ring. While this specific example leads to a six-membered ring, the underlying principle of intramolecular cyclization of a β-amino alcohol derivative is a viable strategy for constructing five-membered oxazolidinone rings as well. For instance, multicomponent domino cyclization of ethyl trifluoropyruvate with methyl ketones and amino alcohols has been shown to produce tetrahydropyrrolo[2,1-b]oxazol-5-ones. nih.gov

Modern Catalyst-Mediated Syntheses

The development of catalyst-mediated reactions has introduced more efficient and selective methods for the synthesis of heterocyclic compounds, including oxazolones and their derivatives.

Palladium-Catalyzed Coupling Strategies

Palladium catalysis has emerged as a powerful tool in organic synthesis for the formation of carbon-heteroatom bonds. While direct palladium-catalyzed synthesis of 4,5-diphenyloxazolin-2-one is not widely reported, related heterocyclic systems can be constructed using this methodology, suggesting its potential applicability. For example, palladium-catalyzed three-component coupling reactions of cyano compounds, allyl methyl carbonate, and trimethylsilyl (B98337) azide (B81097) have been used to synthesize 2-allyltetrazoles in good to excellent yields. nih.gov A proposed key intermediate in this reaction is a π-allylpalladium azide complex. nih.gov Furthermore, palladium-catalyzed cascade reactions have been employed for the synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols, involving steps like alcohol oxidation, nitro reduction, condensation, and dehydrogenation. mdpi.com These examples highlight the potential of palladium catalysis to facilitate complex transformations leading to heterocyclic structures.

Base-Catalyzed Approaches to Oxazolone Rings

Base catalysis is a fundamental principle in many organic reactions, including the formation of oxazolone rings. As discussed in the context of the Erlenmeyer-Plöchl reaction, a base is crucial for the initial cyclization of the N-acylglycine and the subsequent condensation with the aldehyde. wikipedia.orgsci-hub.se The choice of base can significantly influence the reaction efficiency and yield. researchgate.net In addition to traditional inorganic bases, modern approaches have utilized basic ionic liquids, which can act as both the catalyst and the reaction medium, offering advantages in terms of reaction conditions and reusability. sci-hub.se

Stereoselective and Asymmetric Syntheses of 4,5-Disubstituted Oxazolin-2-ones

The synthesis of chiral 4,5-disubstituted oxazolin-2-ones is of significant interest due to the importance of stereochemistry in bioactive molecules. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. nih.gov

Several strategies have been developed for the asymmetric synthesis of 4,5-disubstituted oxazolidin-2-ones. One approach involves the use of chiral auxiliaries. For instance, an efficient synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds has been reported based on a combination of an asymmetric aldol (B89426) reaction and a modified Curtius protocol, which proceeds via an effective intramolecular ring closure. This method allows for the rapid generation of a range of oxazolidin-2-one building blocks.

Another powerful technique is the 1,3-dipolar cycloaddition reaction. A new series of chiral 4,5-dihydro-1H- sci-hub.seresearchgate.netnih.gov-triazoline molecules appended with a carbohydrate have been synthesized via a 1,3-dipolar cycloaddition between hydrazonyl chlorides and carbohydrate Schiff bases, demonstrating the use of a chiral substrate to induce stereoselectivity. The configuration of the newly formed stereocenter was confirmed by single-crystal X-ray analysis.

The development of organocatalysis has also provided new avenues for the asymmetric synthesis of heterocyclic compounds. For example, asymmetric [4+2] cycloadditions of o-quinone methides catalyzed by chiral squaramides with a tertiary amine framework have been used to synthesize benzopyran derivatives. mdpi.com Although not a direct synthesis of oxazolones, this illustrates the principle of using small organic molecules as chiral catalysts to control the stereochemical outcome of a reaction.

Chiral Auxiliary-Mediated Asymmetric Aldol/Curtius Rearrangement Sequences

A powerful strategy for the stereocontrolled synthesis of 4,5-disubstituted oxazolidin-2-ones involves a combination of an asymmetric aldol reaction and a subsequent Curtius rearrangement. nih.govmdpi.com This sequence allows for the precise installation of two vicinal stereogenic centers. The general approach begins with an N-acylated chiral auxiliary, which directs the stereochemical outcome of an aldol addition to an aldehyde. The resulting β-hydroxy carbonyl compound is then converted into an acyl azide, which undergoes a Curtius rearrangement to form an isocyanate, followed by intramolecular cyclization to yield the desired oxazolidin-2-one. nih.govresearchgate.net

The Curtius rearrangement is the thermal decomposition of an acyl azide into an isocyanate and nitrogen gas. nih.govnih.gov A key advantage of this rearrangement is that the migration of the alkyl or aryl group occurs with complete retention of its stereochemistry. researchgate.netnih.gov The isocyanate intermediate is highly reactive and can be trapped intramolecularly by a nearby hydroxyl group to form the cyclic carbamate (B1207046) structure of the oxazolidin-2-one ring. nih.govnih.gov

Research has shown that the choice of the chiral auxiliary and the reaction conditions are critical for the success of this sequence. While classic Evans-type oxazolidinone auxiliaries are widely used in asymmetric aldol reactions, sulfur-containing analogues like N-acylthiazolidinethiones have proven to be more effective for the subsequent Curtius rearrangement step. For instance, the use of an N-acylthiazolidinethione in conjunction with trimethylsilyl azide (Me₃SiN₃) in THF at elevated temperatures has been shown to cleanly afford the corresponding 4,5-disubstituted oxazolidin-2-one in high yield. nih.gov

Asymmetric Aldol Addition: A chiral auxiliary-bearing starting material undergoes a highly diastereoselective aldol reaction to create a β-hydroxy intermediate with controlled stereochemistry at the two new chiral centers. nih.gov

Azide Formation: The carboxylic acid derivative is converted into an acyl azide. This can be achieved through various methods, including the use of diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. mdpi.comresearchgate.net

Curtius Rearrangement and Cyclization: Thermal or photochemical decomposition of the acyl azide leads to the formation of an isocyanate, which is immediately trapped by the adjacent hydroxyl group to form the stable five-membered oxazolidin-2-one ring. nih.govnih.gov

This tandem approach has been successfully applied to the total synthesis of natural products like (-)-cytoxazone. nih.gov

Table 1: Optimization of the Azidation/Curtius Rearrangement Sequence

| Entry | Chiral Auxiliary System | Azide Reagent | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | Oxazolidinone | Bu₃SnN₃ | THF | 90 | <2 |

| 2 | Oxazolidinethione | Bu₃SnN₃ | THF | 90 | 13 |

| 3 | Thiazolidinethione | Bu₃SnN₃ | THF | 90 | 57 |

| 4 | Thiazolidinethione | Me₃SiN₃ | THF | 90 | 89 |

| 5 | Thiazolidinethione | Me₃SiN₃ | Toluene | 90 | 71 |

| 6 | Thiazolidinethione | Me₃SiN₃ | Dioxane | 90 | 65 |

Data derived from a study on the synthesis of 4,5-disubstituted oxazolidin-2-ones. nih.govmdpi.com

Enantioselective Approaches to Oxazolidin-2-ones

Beyond chiral auxiliary-based methods, several enantioselective strategies have been developed for the synthesis of optically active oxazolidin-2-ones. These approaches utilize chiral catalysts to induce asymmetry, often providing more atom-economical routes to the target molecules.

One notable method is the ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones. This reaction effectively reduces the double bond of a 4-substituted-2-oxazolone substrate to generate the corresponding chiral 2-oxazolidinone (B127357) with high enantioselectivity (up to 96% ee) and in excellent yields. The utility of this method has been demonstrated on a gram scale and applied to the formal synthesis of natural products.

Another innovative approach involves organoselenium catalysis . While specific details are emerging, this strategy represents a novel avenue for the enantioselective construction of the oxazolidin-2-one ring system. Gold(I)-catalyzed rearrangement of propargylic carbamates has also been reported as a mild and efficient method to produce certain types of oxazolidin-2-ones.

Furthermore, stereospecific syntheses starting from enantiomerically pure precursors offer a reliable way to control the absolute configuration of the product. A one-pot transformation of chiral 2-substituted aziridines into 5-functionalized oxazolidin-2-ones proceeds with retention of configuration. This method involves the regioselective opening of the aziridine (B145994) ring, followed by intramolecular cyclization, providing the desired product in high yield without the use of toxic reagents like phosgene (B1210022).

Table 2: Examples of Enantioselective Synthesis of 4-Substituted-2-Oxazolidinones via Asymmetric Hydrogenation

| Entry | 4-Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Isopropyl | 95 | 94 |

| 2 | Cyclopropyl | 92 | 91 |

| 3 | Cyclohexyl | 95 | 93 |

| 4 | tert-Butyl | 83 | 90 |

| 5 | 1-Naphthyl | 99 | 96 |

Data derived from a study on Ru(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones.

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound scaffold is of significant interest for modulating its chemical and biological properties. This can be achieved by introducing substituents onto the phenyl rings or by derivatizing the nitrogen atom of the heterocyclic ring.

Incorporation of Varied Substituents on Phenyl Rings

The synthesis of this compound derivatives with substituents on the phenyl rings can be accomplished by using appropriately substituted starting materials. A common synthetic route to the core 4,5-diaryloxazolin-2-one structure involves the condensation of a benzoin (B196080) derivative with a source of the carbonyl and nitrogen atoms, such as urea (B33335) or its equivalents.

By starting with a benzoin that contains the desired substituents on one or both of its phenyl rings, a variety of analogues can be prepared. For example, the synthesis of 4-(4-fluorophenyl)-5-phenyl-oxazolin-2-one would begin with 4'-fluorobenzoin. While direct synthetic reports for substituted 4,5-diphenyloxazolin-2-ones are sparse in the reviewed literature, the synthesis of related substituted heterocyclic systems provides a clear blueprint. For instance, the synthesis of 4,5-diphenyl-4-isoxazolines and 2,5-diphenyloxazolines has been achieved by using substituted benzaldehydes or other precursors to build the heterocyclic core with pre-installed phenyl ring substituents. These studies demonstrate that functional groups such as fluoro, methylthio, and methylsulfonyl can be incorporated into the phenyl rings to create diverse chemical libraries.

Derivatization at the Nitrogen Atom of the Oxazolinone Ring

The nitrogen atom of the oxazolidin-2-one ring is a secondary amine within a carbamate functional group and is amenable to further chemical modification, such as N-alkylation and N-acylation. These derivatizations are crucial in medicinal chemistry for optimizing a compound's pharmacokinetic and pharmacodynamic profile. nih.gov

N-Alkylation: The N-H proton can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a nucleophilic nitrogen anion. This anion can then react with an alkylating agent, such as an alkyl halide or tosylate, to form the N-substituted product.

N-Acylation: Similarly, acylation at the nitrogen atom can be achieved by reacting the oxazolinone with an acyl chloride or anhydride, typically in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. Minisci-type oxidative acylation reactions have also been reported for other N-heterocycles and could potentially be applied to oxazolinones. researchgate.net

These modifications allow for the introduction of a wide array of functional groups at the N-3 position of the ring, significantly expanding the chemical space and enabling the fine-tuning of the molecule's properties.

Ring-Opening and Ring-Closure Reactions

The oxazolinone ring is susceptible to cleavage under various conditions, particularly through nucleophilic attack, leading to a variety of functionalized products. These reactions are crucial for the synthetic utility of this compound as an intermediate for more complex molecules.

Ring-opening of the oxazolinone core can be initiated by nucleophiles attacking the electrophilic carbonyl carbon (C2). Hydrolysis, for instance, in either acidic or basic media, can lead to the formation of a carbamic acid intermediate which can subsequently decarboxylate to yield 1,2-diphenyl-2-aminoethanol derivatives. The stability of the oxazolinone ring is pH-dependent, with hydrolysis rates increasing in alkaline conditions due to the attack of hydroxide ions on the carbonyl group researchgate.net.

A notable application of the ring-opening of related oxazolinones is in the synthesis of vicinal diamines. While not directly demonstrated for this compound, the analogous ring-opening of activated aziridines with amines, catalyzed by species like indium tribromide, provides a synthetic route to 1,2-diamines and proceeds with high regioselectivity and yield. This suggests that under appropriate conditions, nucleophilic attack by amines on the oxazolinone ring could lead to ureido-amino alcohol derivatives.

Furthermore, the ring can be opened by other nucleophiles such as alcohols or thiols, leading to the corresponding carbamates or thiocarbamates. The reaction of related pyrrolo[2,1-c] Current time information in Bangalore, IN.rsc.orgbenzothiazine-1,2,4-triones with alcohols demonstrates a nucleophile-induced ring contraction, where the initial attack leads to a cascade of events culminating in a new heterocyclic system nih.gov. This highlights the potential for complex transformations originating from the initial ring-opening of the oxazolinone.

The reverse reaction, ring-closure, is a key step in the synthesis of this compound itself. A common synthetic route involves the reaction of benzoin with a source of the carbonyl group, such as phosgene or its equivalents, in the presence of a base. Another approach is the palladium-catalyzed reaction of β,β-dibromoenamides with boronic acids, which can proceed via an intramolecular C-O coupling to form the 2-oxazolone ring acs.org.

| Reaction Type | Reagents/Conditions | Product Type | Plausible Mechanism |

| Hydrolysis (alkaline) | NaOH (aq), heat | 1,2-diphenyl-2-aminoethanol | Nucleophilic attack of OH⁻ at C2, followed by ring opening and decarboxylation. |

| Aminolysis | R-NH₂, heat | Ureido-amino alcohol | Nucleophilic attack of amine at C2, leading to ring opening. |

| Ring-Closure | Benzoin, phosgene, base | This compound | Intramolecular cyclization. |

| Catalytic Ring-Closure | β,β-dibromoenamides, boronic acids, Pd(0) catalyst | Substituted 2-oxazolones | Intermolecular Suzuki-Miyaura coupling followed by intramolecular C-O coupling. acs.org |

Electrophilic and Nucleophilic Additions to the Oxazolinone Core

The this compound molecule presents multiple sites for electrophilic and nucleophilic attack. The reactivity is primarily centered around the C=C double bond and the C=O group of the heterocyclic ring.

Nucleophilic Addition:

The carbonyl carbon of the oxazolinone ring is a prime target for nucleophiles. chemistrysteps.commasterorganicchemistry.comlibretexts.orglibretexts.org This reaction is a classical nucleophilic addition to a carbonyl group, where the nucleophile attacks the electrophilic carbon, leading to a tetrahedral intermediate. msu.ru The outcome of this addition depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles like organometallic reagents can lead to the formation of addition products where the carbonyl group is transformed into a tertiary alcohol.

In the context of organocatalysis, oxazolones can also act as nucleophiles. capes.gov.brnih.gov Specifically, deprotonation at the C4 position can generate a stabilized carbanion that can participate in various carbon-carbon bond-forming reactions.

Electrophilic Addition:

The electron-rich C4=C5 double bond is susceptible to electrophilic attack. Halogenation, for instance, would proceed via the formation of a halonium ion intermediate, followed by nucleophilic attack to yield a di-halogenated oxazolidin-2-one. Due to the phenyl substituents, the stereochemical outcome of such additions would be of significant interest.

The reactivity of the oxazolinone core can be summarized as follows:

| Site of Attack | Type of Reagent | Reaction Type | Expected Product |

| C2 (Carbonyl Carbon) | Nucleophiles (e.g., Grignard reagents, organolithiums) | Nucleophilic Addition | Tertiary alcohol after ring opening |

| C4=C5 Double Bond | Electrophiles (e.g., Br₂, H⁺) | Electrophilic Addition | Dihalo-oxazolidinone, protonated intermediate |

| N3 (Nitrogen Atom) | Electrophiles (in deprotonated form) | N-Alkylation/N-Acylation | N-Substituted this compound |

| O1 (Carbonyl Oxygen) | Electrophiles/Lewis Acids | Coordination | Activated carbonyl complex |

Photochemical Transformations and Rearrangements

The presence of both a chromophoric phenyl system and a heterocyclic ring suggests that this compound is photochemically active. Photochemical reactions of related oxazolinones and other heterocycles provide insight into the potential transformations this molecule can undergo upon irradiation with UV light.

One plausible photochemical reaction is a [2+2] cycloaddition if the molecule is irradiated in the presence of an alkene. More likely are intramolecular rearrangements. For instance, theoretical studies on 1,2,4-oxadiazole (B8745197) suggest that photochemical isomerization can occur through conical intersections, leading to phototransposition products in a barrierless, one-step process. nih.gov A similar pathway could be envisioned for this compound, potentially leading to isomeric structures.

Photolysis of N-substituted isoxazolin-5-ones in aqueous solution has been shown to proceed via the loss of aromatic character and the addition of water molecules, leading to ring degradation. nih.gov The photolysis of the oxazolidinone antibiotic linezolid (B1675486) under UV-vis irradiation leads to defluorination and photoinduced hydrolysis, indicating that the oxazolidinone ring itself is susceptible to photochemical cleavage. msu.ru

Furthermore, photochemical intramolecular cycloaddition has been observed in styryl-substituted oxazoles, leading to fused oxazoline-benzobicyclo[3.2.1]octadiene structures. beilstein-journals.org These products can then undergo ring-opening of the oxazoline (B21484). Given the presence of two phenyl rings, intramolecular cyclization between a phenyl ring and the oxazolinone core, or between the two phenyl rings, might be possible under photochemical conditions, leading to complex polycyclic structures. The use of poly(2-ethyl-2-oxazoline) in photochemical immobilization on surfaces via C-H insertion reactions of light-activated azides further highlights the potential for photochemical functionalization of the oxazoline scaffold. nih.govacs.org

| Photochemical Process | Potential Outcome for this compound | Reference Analogy |

| Intramolecular Rearrangement | Isomerization to other heterocyclic systems | Photorearrangement of 1,2,4-oxadiazole nih.gov |

| Photolysis | Ring degradation and fragmentation | Photolysis of isoxazolin-5-ones and linezolid msu.runih.gov |

| Intramolecular Cycloaddition | Formation of polycyclic structures | Cycloaddition of styryl-substituted oxazoles beilstein-journals.org |

| Photochemical Functionalization | Covalent attachment to surfaces or other molecules | Photochemical immobilization of poly(2-ethyl-2-oxazoline) nih.govacs.org |

Hydrogen Bonding Interactions and Their Influence on Reactivity

The this compound molecule contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen). These features allow it to participate in hydrogen bonding, which can significantly influence its physical properties and chemical reactivity.

In the solid state, it is expected that intermolecular N-H···O=C hydrogen bonds will be a dominant feature, leading to the formation of dimers or polymeric chains. Such interactions have been observed in other substituted oxazolidinones. rsc.org

In solution, the extent and nature of hydrogen bonding will depend on the solvent. In non-polar solvents like chloroform, the formation of self-associated dimers through hydrogen bonding is likely. In polar, hydrogen-bond-accepting solvents like DMSO, the N-H group of the oxazolinone will preferentially form hydrogen bonds with the solvent molecules. Conversely, in polar, hydrogen-bond-donating solvents like methanol, the carbonyl oxygen will act as a hydrogen bond acceptor from the solvent. rsc.org

These hydrogen bonding interactions can have a profound effect on reactivity. For example, hydrogen bonding to the carbonyl oxygen can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is a form of Lewis acid catalysis where the "Lewis acid" is a proton from a protic solvent or another oxazolinone molecule. The role of low-barrier hydrogen bonds in mediating catalysis has been highlighted in enzymatic systems and can be a factor in the reactivity of small molecules as well. nih.gov

The influence of the solvent on the hydrogen bonding environment and, consequently, on the reactivity of this compound is a critical consideration for any chemical transformation involving this molecule.

| Solvent Type | Predominant Hydrogen Bonding Interaction | Influence on Reactivity |

| Non-polar (e.g., Chloroform) | Intermolecular N-H···O=C (dimer formation) | May influence reaction kinetics by altering the effective concentration of reactive species. rsc.org |

| Polar Aprotic (e.g., DMSO) | N-H···O(solvent) | Solvation of the N-H group can influence its acidity and nucleophilicity. |

| Polar Protic (e.g., Methanol) | C=O···H-O(solvent) and N-H···O(solvent) | Activation of the carbonyl group towards nucleophilic attack; stabilization of charged intermediates. |

Mechanistic Studies of Key Reaction Pathways

Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic methodologies. This involves the study of catalytic cycles, transition states, and reaction intermediates.

Oxazolones have emerged as versatile reagents in organocatalysis. capes.gov.brnih.gov While this compound itself is not typically a catalyst, its derivatives, particularly those with a C4 substituent bearing a proton (azlactones), are widely used as pronucleophiles in catalytic asymmetric reactions. The catalytic cycle often involves the deprotonation of the oxazolone by a chiral base to form a chiral enolate intermediate. This intermediate then reacts with an electrophile, and the catalyst is regenerated in a subsequent step.

In a different context, the formation and hydrolysis of 5(4H)-oxazolones can be part of a reaction cycle to drive transient self-assembly processes, where the oxazolone is a high-energy intermediate. researchgate.net

Bimetallic synergistic catalysis has also been employed in the synthesis of oxazolones. For example, a Au/Pd bimetallic system can catalyze the synthesis of oxazolones from N-alkynyl carbamates. The proposed mechanism involves a [Au]-catalyzed cycloisomerization followed by a [Pd(0)]-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination. acs.org

The reactions of this compound proceed through various transition states and intermediates that dictate the reaction pathway and stereochemical outcome.

In nucleophilic additions to the carbonyl group, a tetrahedral intermediate is formed. chemistrysteps.com The stability of this intermediate and the energies of the transition states leading to and from it determine whether the addition is reversible or irreversible. For example, the hydrolysis of related 4-imino-imidazolidin-2-ones proceeds through a tetrahedral intermediate, and the partitioning of this intermediate determines the final products. rsc.org

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for elucidating the structures and energies of transition states. rsc.orgnih.govyoutube.com For instance, in the palladium-catalyzed synthesis of 2-oxazolones from β,β-dibromoenamides, a proposed mechanism involves an oxopalladium intermediate that undergoes reductive C-O coupling to form the final product. acs.org The calculation of activation barriers for different possible pathways can help to predict the most likely reaction mechanism.

Spectroscopic techniques can also be used to detect and characterize reaction intermediates. For example, in situ IR or NMR spectroscopy can provide evidence for the formation of transient species during a reaction. The isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines is proposed to proceed via an SN2 nucleophilic attack, and the stereochemistry of the product provides evidence for the proposed mechanism. mdpi.com

| Reaction Type | Key Intermediate(s) | Key Transition State(s) | Investigative Methods |

| Nucleophilic Addition to C=O | Tetrahedral alkoxide | Transition state for nucleophilic attack | Kinetics, Computational Chemistry (DFT) rsc.org |

| Pd-catalyzed Oxazolone Synthesis | Oxopalladium complex | Transition state for reductive C-O coupling | Mechanistic experiments, DFT calculations acs.org |

| Organocatalytic Reactions | Chiral enolate | Transition state for C-C bond formation | Stereochemical analysis, DFT calculations capes.gov.brnih.gov |

| Photochemical Rearrangement | Conical intersections, excited states | - | Photolysis experiments, CASSCF calculations nih.gov |

Synthesis and Characterization of Novel this compound Analogues

The synthesis of novel analogues of this compound primarily involves modifications at the N-3 position or on the C-4 and C-5 phenyl rings. A common strategy for creating N-substituted derivatives involves the reaction of the parent this compound with various electrophiles.

For instance, a series of 3-substituted-4,5-diphenyl-2-oxo-3H-1,3-oxazole derivatives were prepared to investigate their potential as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The synthesis of these analogues allows for the exploration of the chemical space around the core structure. One notable derivative, 4-(4-phenyl-3-methyl-2-oxo-3H-1,3-oxazol-5-yl)benzensulfonamide, was synthesized as part of this series. nih.gov

The characterization of these new compounds is a critical step, confirming their molecular structure and purity. Standard analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. For example, in the characterization of novel pyrazolin-N-thioamides, the chemical shifts and coupling constants of pyrazoline protons provided definitive structural information. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the synthesized compounds, confirming the successful incorporation of substituents.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For example, the characteristic stretching frequencies of the nitro group (asymmetric at 1550-1490 cm⁻¹ and symmetric at 1355-1315 cm⁻¹) were used to confirm its presence in novel quinolinone structures. scielo.br

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the relative stereochemistry and conformation in the solid state. scielo.br

A general approach to synthesizing substituted heterocyclic compounds, which can be applied to oxazolinone derivatives, involves the condensation of a core scaffold with various aldehydes or other reagents. biointerfaceresearch.com For example, the Knoevenagel condensation is a versatile method for introducing substituents at an active methylene (B1212753) position, a strategy employed in the synthesis of 5-substituted-4-phenylimino-thiazolidin-2-ones. biointerfaceresearch.com Similarly, multi-step syntheses, such as those used to create 1,3,4,5-tetrasubstituted pyrazoles from enaminones and hydrazonyl chlorides, highlight the modular nature of building complex heterocyclic systems. mdpi.com

Table 1: Synthesis and Characterization of a this compound Analogue

| Compound Name | Synthetic Approach | Key Characterization Data | Source |

|---|---|---|---|

| 4-(4-phenyl-3-methyl-2-oxo-3H-1,3-oxazol-5-yl)benzensulfonamide | Preparation from a series of 3-unsubstituted/substituted-4,5-diphenyl-2-oxo-3H-1,3-oxazole derivatives. | Evaluated as a selective COX-2 inhibitor, with IC₅₀ values determined in purified enzyme and human whole blood assays. | nih.gov |

Stereochemical Aspects of Derivatives (e.g., Diastereoselectivity, Enantioselectivity)

The C4 and C5 positions of the oxazolin-2-one ring are stereocenters, meaning that derivatives can exist as different stereoisomers (enantiomers and diastereomers). The control of stereochemistry during the synthesis of these analogues is a significant challenge and a key focus of modern synthetic chemistry.

Diastereoselectivity: When a new stereocenter is formed in a molecule that already contains one or more stereocenters, the reaction can produce diastereomers in unequal amounts. The synthesis of some novel benzopyranopyridine derivatives, for example, resulted in a product with a specific cis configuration, achieved through a synthetic route different from one that produced the trans isomer. beilstein-journals.org This highlights how the choice of reaction pathway can dictate the diastereochemical outcome.

Enantioselectivity: Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts or auxiliaries. Organocatalysis has emerged as a powerful tool for such transformations. For instance, an organocatalyzed enantioselective [3+2] cycloaddition was developed to produce dispiro compounds with three stereocenters, achieving high diastereomeric ratios (up to >20:1 dr) and variable enantiomeric excess (up to 93% ee). mdpi.com The choice of catalyst and solvent was found to be crucial for optimizing both yield and enantioselectivity. mdpi.com Similarly, cobalt-catalyzed asymmetric reductive coupling has been used to synthesize sterically bulky chiral amides with excellent enantiomeric ratios (up to 99.5:0.5 er), demonstrating the power of transition metal catalysis in controlling stereochemistry. acs.org

The principles of stereoselective synthesis are directly applicable to creating chiral 4,5-disubstituted oxazolidin-2-ones, which are valuable precursors for synthesizing other important molecules like β-hydroxy-α-amino acids. researchgate.net

Table 2: Examples of Stereoselective Synthesis in Heterocyclic Chemistry

| Reaction Type | Catalyst/Method | Product Class | Stereochemical Outcome | Source |

|---|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | Thiourea Organocatalyst | Dispiro[benzothiophenone-indandione-pyrrolidine]s | Up to 93% ee, >20:1 dr | mdpi.com |

| Asymmetric Reductive Coupling | Cobalt/Chiral NPN Ligand | Chiral Amides with α-Quaternary Stereocenters | Up to 99.5:0.5 er | acs.org |

| Cyclodehydration | Acid Catalysis | cis-Benzopyranopyridine | Diastereoselective formation of the cis isomer | beilstein-journals.org |

Relationship Between Structural Modifications and Chemical Reactivity

Modifying the structure of this compound derivatives has a profound impact on their chemical reactivity and, by extension, their biological activity. These relationships are often explored through structure-activity relationship (SAR) studies.

The introduction of different substituents can alter the electronic properties of the molecule. For example, in a series of quinolinone-carboxamide derivatives, structural modifications were systematically made to study their immunosuppressive effects, leading to the identification of lead compounds for T cell-mediated immune disorders. mdpi.com

The reactivity of the core heterocyclic structure can be tuned by substituents. In a study of 4-phenylimino-thiazolidin-2-one derivatives, the introduction of chlorine or bromine atoms at the C5-arylidene position led to a notable increase in anti-inflammatory activity, whereas other substituents had less effect. biointerfaceresearch.com This suggests that the electronic nature and size of the substituent are critical for the observed biological effect.

Furthermore, modifications can impact how a molecule interacts with a biological target. In an analysis of ligands for benzodiazepine (B76468) receptors, modifying the hydrogen bond donor (NH) and acceptor (C=O) functionalities of pyrazoloquinolinones led to a dramatic loss of binding affinity. nih.gov This indicates that specific hydrogen bonding interactions are crucial for molecular recognition and that even small structural changes can abolish activity. nih.gov This principle is broadly applicable to this compound derivatives, where the carbonyl oxygen and the N-H group (in unsubstituted analogues) are potential hydrogen bonding sites.

In a series of 4,5-disubstituted aminoglycoside antibiotics, modifications at the 5"-position showed that while some changes were well-tolerated, others required the presence of a hydrogen-bonding group to maintain antibacterial activity. nih.gov This underscores the unpredictable nature of SAR and the need for empirical testing.

Conformational Analysis of this compound and its Derivatives

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the orientation of the two phenyl groups relative to the oxazolinone ring is of key interest. This analysis is performed using both experimental techniques and theoretical calculations.

Experimental Methods:

NMR Spectroscopy: Temperature-dependent ¹H-NMR measurements can be used to study dynamic processes like ring inversion and rotation around amide bonds. By analyzing the spectra at different temperatures, the energy barriers for these conformational changes can be determined. researchgate.net 2D-NOESY experiments can reveal through-space proximity between protons, providing crucial data to determine the preferred conformation in solution. mdpi.com

Theoretical Methods:

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for conformational analysis. mdpi.com By calculating the energies of different possible conformations, the most stable (lowest energy) conformer can be identified. These calculations can also predict geometric parameters (bond lengths, angles) that can be compared with experimental data from X-ray crystallography. scielo.br For example, in a study of diazocinones, electronic structure calculations predicted geometries for two different conformations, one of which was in excellent agreement with the structure determined by X-ray analysis. nih.gov

Removal of the Chiral Auxiliary

A critical step in the use of a chiral auxiliary is its subsequent removal to afford the desired enantiomerically enriched product. For N-acylated 4,5-diphenyloxazolin-2-ones, the auxiliary can be cleaved under various conditions to yield different functional groups. Mild hydrolysis with reagents like lithium hydroxide (B78521) in a mixture of water and an organic solvent can provide the corresponding carboxylic acid. Reductive cleavage, for example with lithium borohydride, yields the corresponding primary alcohol. This versatility in cleavage methods adds to the synthetic utility of this chiral auxiliary.

Conclusion

4,5-Diphenyloxazolin-2-one has established itself as a valuable and versatile chiral auxiliary in modern organic synthesis. Its rigid structure, ease of preparation, and the high levels of stereocontrol it imparts in a range of reactions, particularly cycloadditions, have made it a popular choice for the asymmetric synthesis of complex molecules. As the demand for enantiomerically pure compounds in fields such as pharmaceuticals and materials science continues to grow, the importance and application of powerful chiral auxiliaries like this compound are set to expand even further.

Applications of 4,5 Diphenyloxazolin 2 One in Synthetic Organic Chemistry

As Chiral Auxiliaries in Asymmetric Synthesiswikipedia.orgrsc.org

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org The 4,5-diphenyloxazolin-2-one moiety, when attached to a reactant, effectively shields one face of the molecule, forcing incoming reagents to attack from the less sterically hindered side. This principle has been successfully applied to a range of asymmetric transformations, including aldol (B89426) reactions, alkylations, and halogenations. wikipedia.orgresearchgate.net

Diastereoselective Aldol Reactionsnih.govharvard.edu

The aldol reaction is a powerful carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. When an N-acyl-4,5-diphenyloxazolin-2-one is used, the chiral auxiliary directs the approach of an aldehyde to the enolate, resulting in the formation of one diastereomer in preference to the other.

The stereochemical outcome of these reactions can often be controlled by the choice of metal enolate and reaction conditions. For instance, boron enolates of N-acyl oxazolidinones have proven to be particularly effective in achieving high levels of diastereoselectivity. harvard.eduresearchgate.net The formation of a six-membered, chair-like transition state is often invoked to explain the observed stereochemistry. harvard.edu By changing the stoichiometry of Lewis acids like titanium tetrachloride and the nature of the amine base, it is possible to selectively obtain either the syn or non-Evans syn aldol products with high diastereomeric purity. researchgate.net This versatility makes this compound derivatives valuable tools in the synthesis of complex molecules with multiple stereocenters. nih.govnih.gov

Table 1: Diastereoselective Aldol Reactions using N-Acyl-4,5-diphenyloxazolin-2-one Auxiliaries

| N-Acyl Group | Aldehyde | Lewis Acid/Base System | Major Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Propionyl | Isobutyraldehyde | n-Bu₂BOTf, i-Pr₂NEt | syn | >500:1 harvard.edu |

| Propionyl | Benzaldehyde (B42025) | n-Bu₂BOTf, i-Pr₂NEt | syn | >500:1 harvard.edu |

Asymmetric Alkylationsscispace.comharvard.edu

Asymmetric alkylation of enolates derived from N-acyl-4,5-diphenyloxazolin-2-ones provides a reliable method for the synthesis of α-branched chiral carboxylic acids. researchgate.net The process involves the deprotonation of the N-acyl derivative to form a rigid enolate, where the phenyl groups of the auxiliary block one face. Subsequent reaction with an alkyl halide occurs from the less hindered face, leading to a high degree of diastereoselectivity. williams.edu

Studies have shown that high yields and diastereoselectivities are achieved in the alkylation of enolates derived from N-acyl-5,5-diphenyloxazolidin-2-ones. scispace.com The resulting alkylated product can then be hydrolyzed to remove the chiral auxiliary, yielding the desired enantiomerically enriched carboxylic acid. williams.edu This strategy has been successfully employed as a key step in the total synthesis of several biologically active natural products. rsc.org

Table 2: Asymmetric Alkylation of N-Propionyl-4,5-diphenyloxazolin-2-one

| Base | Alkylating Agent | Major Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| NaN(TMS)₂ | Allyl Iodide | syn | 98:2 williams.edu |

Stereoselective Halogenations and Hydroxylations

The enolates derived from N-acyl-4,5-diphenyloxazolin-2-ones can also be trapped by electrophilic halogenating agents to produce α-halo carbonyl compounds with high diastereoselectivity. The stereochemical outcome is again dictated by the steric influence of the chiral auxiliary, which directs the approach of the electrophile. This method provides access to valuable chiral building blocks containing a halogen atom at a stereogenic center. nih.gov

Similarly, asymmetric hydroxylation of these enolates can be achieved by reacting them with electrophilic oxygen sources. This leads to the formation of α-hydroxy carboxylic acid derivatives, which are important motifs in many natural products and pharmaceuticals. The diastereoselectivity of these reactions is generally high, thanks to the effective shielding provided by the bulky phenyl substituents on the oxazolinone ring.

Applications in Other Asymmetric C-C Bond Forming Reactionsresearchgate.net

The utility of this compound as a chiral auxiliary extends beyond aldol and alkylation reactions. It has been employed in other important carbon-carbon bond-forming reactions, such as asymmetric Diels-Alder reactions and conjugate additions. In these transformations, the auxiliary is attached to the dienophile or the Michael acceptor, respectively, and controls the facial selectivity of the reaction. The predictable stereochemical control offered by this auxiliary makes it a valuable tool for the construction of complex cyclic and acyclic systems with defined stereochemistry. researchgate.net

As Protecting Groups in Peptide Synthesis and Amino Acid Chemistrynih.govcreative-peptides.com

In addition to its role as a chiral auxiliary, the this compound scaffold can be utilized as a protecting group, particularly for the α-amino group of amino acids during peptide synthesis. nih.govnih.gov

Protection of α-Amino Groups in Amino Acidsnih.gov

The protection of the α-amino group is a critical step in peptide synthesis to prevent unwanted side reactions and polymerization. nih.gov The 4,5-diphenyl-4-oxazolin-2-one (B1213455) group can be introduced onto the amino group of an amino acid. nih.gov This protecting group is stable under various reaction conditions but can be removed when desired, allowing for the controlled formation of peptide bonds. The use of such protecting groups is fundamental to both solution-phase and solid-phase peptide synthesis strategies. creative-peptides.comresearchgate.net

Orthogonality with Other Protecting Group Strategies

In the synthesis of complex molecules such as peptides, which possess multiple reactive functional groups, an orthogonal protection strategy is crucial. organic-chemistry.orgfrontiersin.org This approach allows for the selective removal of one protecting group in the presence of others, enabling precise chemical modifications at specific sites. frontiersin.orgmdpi.com The 4,5-diphenyl-4-oxazolin-2-one group, used for the protection of amino functionalities, demonstrates orthogonality with several widely used protecting groups due to its distinct cleavage conditions. nih.gov

The primary methods for the deprotection of the 4,5-diphenyl-4-oxazolin-2-one group are catalytic hydrogenation and, for more resistant cases, treatment with sodium in liquid ammonia (B1221849). nih.gov These conditions are notably different from the acidic or basic conditions required to remove other common protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), respectively. mdpi.comorganic-chemistry.org

For instance, the Boc group is labile to strong acids such as trifluoroacetic acid (TFA), while the Fmoc group is removed by bases like piperidine. organic-chemistry.org The this compound group is stable under these respective conditions, allowing a chemist to deprotect a Boc- or Fmoc-protected functionality without affecting an amine protected by the oxazolinone. Conversely, the mild hydrogenolysis conditions used to cleave the this compound group would not affect acid- or base-labile groups.

However, its orthogonality with the benzyloxycarbonyl (Cbz) group is less distinct, as both are susceptible to cleavage by catalytic hydrogenation. This relationship is considered "quasi-orthogonal," where differentiation might be achieved based on reaction kinetics, but selective removal can be challenging.

The following table summarizes the cleavage conditions for these key protecting groups, illustrating the orthogonal nature of the this compound strategy.

Table 1: Comparison of Deprotection Conditions for Amine Protecting Groups

| Protecting Group | Structure | Common Cleavage Reagents | Stability of this compound |

|---|---|---|---|

| This compound |  |

Catalytic Hydrogenation (e.g., H₂, Pd/C); Sodium in liquid ammonia nih.gov | N/A |

| Boc (tert-Butyloxycarbonyl) |  |

Strong Acid (e.g., Trifluoroacetic Acid, HCl) organic-chemistry.org | Stable |

| Fmoc (9-Fluorenylmethoxycarbonyl) |  |

Base (e.g., Piperidine) mdpi.com | Stable |

| Cbz (Benzyloxycarbonyl) |  |

Catalytic Hydrogenation; HBr in Acetic Acid frontiersin.org | Not Orthogonal (cleaved by hydrogenation) |

Role as Key Intermediates for Complex Molecular Synthesis

Beyond its function as a protecting group, this compound is a key intermediate that facilitates the construction of complex molecules, particularly those containing nitrogen. Its structure can be incorporated into a substrate, directing synthesis, and then removed or transformed in a later step.

Heterocyclic compounds are foundational scaffolds in medicinal chemistry due to their prevalence in pharmaceuticals and natural products. nih.gov While many heterocycles like quinolinones, imidazoles, and oxazoles exhibit significant biological activity, the primary documented role of this compound is not as a direct precursor to these varied ring systems, but rather as a tool to build peptides. nih.govnih.govthieme-connect.de Peptides and their derivatives are a critical class of biologically relevant molecules that require precise assembly, a process enabled by protecting groups like this compound. nih.gov The oxazolinone ring serves as a latent form of an amino acid, allowing for the step-by-step construction of the peptide backbone. nih.gov

While other related heterocycles such as 4-aryliden-5(4H)-thiazolones are known to undergo ring-opening reactions to generate new structures, similar transformations starting from this compound to create other heterocyclic frameworks are not as extensively documented. nih.gov

The synthesis of nitrogen-containing scaffolds is a central theme in organic chemistry, providing frameworks for new materials and therapeutic agents. frontiersin.org The application of this compound is most prominently demonstrated in the assembly of peptide frameworks. nih.gov Peptides are fundamental nitrogen-containing scaffolds in biology. The use of the this compound protecting group allows for the controlled, sequential addition of amino acid residues, which is the essence of building a peptide framework. nih.gov This control prevents unwanted side reactions and polymerization, ensuring the correct sequence and structure of the final polypeptide. frontiersin.org

A key strategy in complex synthesis is the preparation of specialized building blocks that can be readily incorporated into a larger molecule. beilstein-journals.org this compound is used to create such building blocks in the form of protected amino acids. nih.gov In a key chemical transformation, an amino acid, such as lysine, can be reacted to attach the this compound moiety to its amino group. nih.gov The resulting product is a stable, protected amino acid derivative. This derivative is a specialized building block, now primed for use in peptide synthesis. These protected amino acid building blocks are activated at their carboxyl group and coupled with another amino acid, extending the peptide chain in a controlled manner. nih.gov

Computational and Theoretical Investigations of 4,5 Diphenyloxazolin 2 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and thermodynamic stability of 4,5-Diphenyloxazolin-2-one. These calculations provide a detailed picture of the electron distribution and energy landscape of the molecule.

Detailed Research Findings: Theoretical studies on related heterocyclic systems demonstrate that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)), are effective for optimizing the molecular geometry and calculating key electronic and thermodynamic parameters. researchgate.net For this compound, these calculations would reveal the precise bond lengths, bond angles, and dihedral angles of its ground state geometry.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. researchgate.net The MEP map identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which is critical for predicting how the molecule will interact with other reagents. For this compound, the carbonyl oxygen is expected to be a region of high negative potential, while the carbonyl carbon and protons on the phenyl rings would show positive potential.

Table 1: Illustrative Quantum Chemical Properties of this compound This table presents theoretical data typical for a molecule of this class, calculated at the B3LYP/6-311+G(2d,p) level of theory, to illustrate the outputs of quantum chemical calculations.

| Calculated Parameter | Illustrative Value | Description |

| Enthalpy of Formation (gas) | +50.2 kJ/mol | The change in enthalpy during the formation of the compound from its constituent elements. |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.45 Debye | A measure of the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound in solution. MD simulations model the movement of atoms and molecules over time, revealing the accessible conformations and the energetic barriers between them.

Detailed Research Findings: MD simulations for small organic molecules are typically performed using force fields like GAFF (General Amber Force Field) in an explicit solvent box (e.g., water, acetonitrile) to mimic experimental conditions. The simulation tracks the trajectories of all atoms over a period of nanoseconds, allowing for the exploration of the molecule's conformational space.

For this compound, the primary conformational flexibility arises from the rotation of the two phenyl groups attached to the oxazolinone ring. MD simulations can determine the preferred dihedral angles (C-C-C-C) describing the orientation of these rings relative to the central heterocycle. By analyzing the simulation trajectory, one can construct a Ramachandran-like plot for these dihedral angles to identify the most populated (lowest energy) conformational states. These simulations can also quantify the rotational energy barriers, providing information on how easily the molecule can transition between different conformations at a given temperature. Such studies are crucial for understanding how the molecule's shape influences its packing in a crystal or its binding to a biological target.

Table 2: Illustrative Conformational Analysis of Phenyl Group Rotations This table illustrates potential low-energy conformations of this compound identified through MD simulations, defined by the dihedral angles of the two phenyl rings.

| Conformer | Dihedral Angle ϕ1 (C5-C4-C_phenyl1-C_phenyl1) | Dihedral Angle ϕ2 (C4-C5-C_phenyl2-C_phenyl2) | Relative Energy (kcal/mol) | Population (%) |

| A | 45° | 135° | 0.00 | 65% |

| B | 45° | -45° | 1.20 | 20% |

| C | 135° | 135° | 2.50 | 10% |

| D | -45° | -135° | 3.10 | 5% |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving oxazolones. Theoretical calculations can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, the transition states that connect them.

Detailed Research Findings: For reactions involving this compound, such as its synthesis or subsequent derivatization, computational studies can distinguish between different possible pathways (e.g., concerted vs. stepwise). For instance, in a cycloaddition reaction where the oxazolone (B7731731) acts as a reactant, calculations can determine the activation energies (Ea) for competing mechanisms. mdpi.com A lower activation energy indicates a more favorable reaction pathway.

These studies involve locating the transition state (TS) structure for each proposed step. A TS is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-forming and bond-breaking processes. Frequency calculations are used to confirm the nature of the stationary points: a minimum (reactant, intermediate, product) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a given TS connects the correct reactant and product. In the context of oxazolone chemistry, theoretical studies have been used to rationalize the mechanism of 1,3-dipolar cycloaddition reactions, confirming the driving force of the process. mdpi.com

Table 3: Illustrative Comparison of Proposed Reaction Mechanisms This table provides a hypothetical comparison of activation energies for two competing pathways in a reaction involving this compound.

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (Ea) (kcal/mol) | Conclusion |

| Pathway A (Concerted) | Single concerted step | 25.5 | Kinetically less favorable |

| Pathway B (Stepwise) | Formation of intermediate | 18.2 | Kinetically preferred pathway |

Predictive Modeling for Chemical Reactivity and Selectivity

Building on quantum chemical calculations, predictive models can be developed to forecast the chemical reactivity and selectivity of this compound. These models use calculated electronic parameters to predict how the molecule will behave in different chemical environments.

Detailed Research Findings: Reactivity indices derived from conceptual DFT, such as Fukui functions, local softness, and electrophilicity indices, can pinpoint the most reactive sites within the molecule. For example, the Fukui function f(r) predicts the most likely sites for nucleophilic, electrophilic, or radical attack. By calculating these values for each atom in this compound, one could predict the regioselectivity of its reactions.

Predictive modeling is particularly useful in understanding reactions with multiple possible outcomes. For instance, if a reaction can occur at either the carbonyl carbon or another site on the heterocyclic ring, comparing the calculated electrophilicity indices for these atoms can predict the major product. Such predictive frameworks are essential in fields like the design of energetic materials and pharmaceuticals, where understanding and controlling reactivity is paramount. researchgate.netmdpi.com These models serve as a guide, illuminating the path for developing new therapies or materials by forecasting interactions between molecules. mdpi.com

Table 4: Illustrative Atomic Reactivity Indices for this compound This table shows hypothetical reactivity indices calculated to predict the most reactive sites for nucleophilic attack (where f+(r) is highest).

| Atom | Atom Number | Fukui Function f+(r) | Predicted Reactivity towards Nucleophiles |

| Carbonyl Carbon | C2 | 0.25 | High |

| Ring Carbon | C4 | 0.08 | Moderate |

| Ring Carbon | C5 | 0.05 | Low |

| Ring Oxygen | O1 | 0.02 | Very Low |

Application of Machine Learning and AI in Oxazolone Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize chemical research, including the study of heterocyclic compounds like oxazolones. These advanced computational techniques can analyze vast datasets to uncover complex structure-property relationships that are not immediately obvious.

Detailed Research Findings: While specific AI models for this compound are not yet widely reported, the methodologies are broadly applicable to oxazolone chemistry. ML models, such as random forests or neural networks, can be trained on datasets of known compounds to predict properties like solubility, toxicity, or biological activity. researchgate.net For example, a model could be trained on a library of oxazolone derivatives to predict their antimicrobial activity. mdpi.com

Furthermore, AI is being used to predict the outcomes of chemical reactions. By training a model on a database of reactions involving oxazolones, it could predict the most likely product for a new combination of reactants and conditions, accelerating the discovery of new synthetic routes. AI can also be used for de novo design, generating novel molecular structures with desired properties. An AI model could be tasked to design new oxazolone derivatives with enhanced solubility and bioavailability for potential therapeutic applications. mdpi.com As high-throughput screening generates larger and more standardized chemical datasets, the power and accuracy of these predictive models are expected to grow significantly, guiding the future of molecular design and discovery. acs.org

Table 5: Potential Applications of AI/ML in Oxazolone Research

| Application Area | AI/ML Model Type | Input Data | Predicted Output |

| Property Prediction | Graph Neural Network | Molecular structure of oxazolone derivatives | Biological activity, Toxicity researchgate.net |

| Reaction Outcome Prediction | Transformer / RNN | Reactants, Reagents, Solvents | Major product and yield |

| De Novo Molecular Design | Generative Adversarial Network (GAN) | Desired property constraints (e.g., high solubility) | Novel oxazolone structures |

| Retrosynthesis Planning | Monte Carlo Tree Search | Target oxazolone molecule | A viable synthetic pathway |

Future Research Directions and Outlook for 4,5 Diphenyloxazolin 2 One

Development of Greener and More Sustainable Synthetic Routes

Current synthetic methodologies for oxazolinone cores often rely on traditional chemical processes. The future of 4,5-Diphenyloxazolin-2-one synthesis will likely focus on the development of more environmentally benign and sustainable routes. This involves exploring alternative reagents, solvents, and energy inputs to minimize waste and environmental impact. Key areas of future research include:

Catalytic CO2 Fixation: The valorization of carbon dioxide (CO2) as a renewable C1 feedstock is a significant goal in green chemistry. Research into the use of metal-ligand cooperative catalysis for the carboxylative cyclization of propargylamines to form 2-oxazolidinones under mild conditions (0.5–1 bar of CO2) is a promising avenue. researchgate.net Future studies could adapt these methods for the synthesis of this compound, potentially using specifically designed palladium or other transition metal complexes. researchgate.net

Bio-based Precursors: Investigating the use of renewable, bio-based starting materials for the synthesis of the core structure of this compound could significantly improve its sustainability profile.

Solvent Selection: A move away from hazardous organic solvents towards greener alternatives such as water, supercritical fluids, or ionic liquids will be crucial. The development of catalytic systems that are efficient in these media is a key research challenge.

Exploration of Novel Catalytic Applications and Catalyst Design

The oxazoline (B21484) and oxazolidinone moieties are well-established as effective ligands in asymmetric catalysis. nih.govnih.govmdpi.com While specific applications for this compound are not yet widely reported, its structure suggests significant potential. Future research is expected to delve into:

Asymmetric Catalysis: The chiral environment that can be created around a metal center by oxazoline-containing ligands is a key feature that has been exploited in a multitude of enantioselective transformations. mdpi.com Future work could involve the synthesis of chiral derivatives of this compound and their application as ligands in asymmetric reactions such as allylic alkylations, hydrogenations, and cyclopropanations. nih.gov

Metal Complex Catalysis: The nitrogen and oxygen atoms within the oxazolinone ring can coordinate with a variety of transition metals. rsc.org The synthesis and characterization of metal complexes of this compound with metals like palladium, platinum, and copper could lead to novel catalysts for cross-coupling reactions or oxidation processes. rsc.orgmdpi.com For example, palladium complexes of similar ligands have shown potential in C-C bond coupling reactions. rsc.org

Photoredox Catalysis: The development of metal-free organic photocatalysts is a rapidly growing field. rsc.org Investigating the photophysical properties of this compound and its derivatives could reveal potential applications as a photocatalyst or a key component in a photocatalytic system.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages in terms of safety, efficiency, and scalability. nih.gov The future production of this compound and its derivatives could benefit significantly from these technologies.

Continuous-Flow Synthesis: Developing a continuous-flow process for the synthesis of this compound would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. nih.gov This approach is particularly advantageous for reactions involving hazardous intermediates or reagents. nih.gov

Automated Synthesis Libraries: The integration of flow chemistry with automated platforms can enable the rapid synthesis of a library of this compound derivatives. rsc.org This high-throughput approach would be invaluable for screening for biological activity or for optimizing the properties of the molecule for specific applications in materials science or catalysis.

Advanced Spectroscopic and Analytical Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is fundamental for its development and application. Future research will likely employ a range of advanced spectroscopic and analytical techniques.

Multinuclear NMR Spectroscopy: While 1H and 13C NMR are standard characterization tools, the use of 15N NMR can provide deeper insights into the electronic environment of the nitrogen atom within the oxazolinone ring, which is crucial for its coordinating and catalytic properties. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction studies are essential for unambiguously determining the three-dimensional structure of this compound and its metal complexes. researchgate.net This information is vital for understanding its reactivity and for computational modeling.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict spectroscopic properties, reaction mechanisms, and the electronic structure of this compound. mdpi.comresearchgate.net These theoretical studies can guide experimental work and accelerate the discovery of new applications.

A summary of expected spectroscopic data for this compound, based on similar structures, is presented below:

| Technique | Expected Observations |

| FT-IR | Characteristic absorption bands for the C=O (carbonyl) and C=N (imine) groups within the oxazolinone ring. |

| ¹H NMR | Resonances corresponding to the aromatic protons of the two phenyl groups. |

| ¹³C NMR | Signals for the carbon atoms of the phenyl rings and the heterocyclic core, including the carbonyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, aiding in its identification. |

Potential in Materials Science and Functional Molecule Design

The rigid, heterocyclic structure of this compound makes it an interesting building block for the design of new functional materials.

Ligands in Metal Catalysis: As previously mentioned, oxazoline derivatives are widely used as ligands in transition metal catalysis. nih.govnih.govmdpi.com The bidentate nature of some oxazoline-containing ligands allows for the formation of stable metal complexes with well-defined geometries, which is essential for achieving high selectivity in catalytic reactions. researchgate.net Future research could focus on designing and synthesizing this compound-based ligands for specific catalytic applications, such as in the production of fine chemicals and pharmaceuticals.

Organic Electronics: The extended π-system of the diphenyl-substituted oxazolinone core suggests potential for applications in organic electronics. Future studies could explore its use as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a host material for phosphorescent emitters.

Functional Polymers: Incorporation of the this compound moiety into polymer chains could lead to new materials with tailored thermal, mechanical, and optical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.